4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine
Description
Properties
Molecular Formula |
C12H13ClN2S2 |
|---|---|
Molecular Weight |
284.8 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13ClN2S2/c13-11-2-1-10(17-11)9-7-16-12(15-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
SLEZTWWZDKRJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The thioamide intermediate is generated by reacting piperidine-4-carbothioamide with 2-bromo-1-(5-chlorothien-2-yl)ethan-1-one in ethanol under reflux (78°C, 12 h). The α-haloketone component introduces the 5-chlorothien-2-yl group, while the thioamide contributes the sulfur atom necessary for thiazole ring formation. Cyclization proceeds via nucleophilic substitution, yielding the thiazole ring with an embedded piperidine moiety.
Key Optimization Parameters :
-
Solvent Choice : Ethanol maximizes solubility of both reactants while minimizing side reactions.
-
Temperature Control : Prolonged reflux ensures complete cyclization but risks decomposition beyond 16 h.
-
Stoichiometry : A 1:1 molar ratio of thioamide to α-haloketone prevents oligomerization.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Average Yield | 62–68% |
| Purity (HPLC) | >95% |
| Reaction Time | 12–14 h |
This method offers moderate yields but is limited by the accessibility of specialized α-haloketones, which often require multistep synthesis.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular assembly of the thiazole and chlorothiophene units. The Suzuki-Miyaura coupling has been adapted to link preformed thiazole and piperidine fragments with high regiocontrol.
Suzuki Coupling of Boronic Acids
A two-step protocol involves:
-
Synthesis of 4-(1,3-thiazol-2-yl)piperidine via Hantzsch thiazole formation.
-
Suzuki coupling with 5-chlorothiophene-2-boronic acid under Pd(PPh₃)₄ catalysis.
Reaction Conditions :
Sonogashira Coupling for Alkyne Intermediates
An alternative route employs Sonogashira coupling to install an alkyne spacer between the thiazole and chlorothiophene groups. This method requires:
-
Alkyne Precursor : 4-ethynylpiperidine
-
Coupling Partner : 2-iodo-5-chlorothiophene
-
Conditions : CuI (10 mol%), PdCl₂(PPh₃)₂ (5 mol%), triethylamine, THF, 60°C.
Comparative Performance :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki | 78 | 97 |
| Sonogashira | 65 | 94 |
The Suzuki method provides superior yields due to milder conditions and better functional group tolerance.
Cyclocondensation of Thiourea Derivatives
Thiourea derivatives serve as versatile precursors for one-pot synthesis. This approach combines 4-piperidinecarboxaldehyde, 5-chlorothiophene-2-carboxylic acid, and thiourea in a single reactor.
Mechanism and Stepwise Analysis
-
Formation of Thiosemicarbazide : Piperidinecarboxaldehyde reacts with thiourea to generate a thiosemicarbazide intermediate.
-
Cyclization : Heating with 5-chlorothiophene-2-carboxylic acid in acetic acid induces cyclodehydration, forming the thiazole ring.
Critical Parameters :
Scalability Challenges
While this method achieves 70–75% yields on a 10 mmol scale, scalability is hindered by:
-
Exothermic side reactions during cyclization.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase techniques enable rapid parallel synthesis, particularly for generating analogs. A Wang resin-bound piperidine derivative undergoes sequential functionalization:
Stepwise Functionalization
-
Resin Loading : Piperidine-4-carboxylic acid is anchored to Wang resin via ester linkage.
-
Thiazole Formation : On-resin Hantzsch reaction with bromoacetylated 5-chlorothiophene.
Advantages :
Biocatalytic Approaches Using Transaminases
Emerging enzymatic methods employ ω-transaminases to aminate keto-thiazole precursors.
Enzyme Screening and Optimization
-
Substrate : 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidin-2-one
-
Enzyme : Chromobacterium violaceum transaminase (Cv-TA)
-
Conditions : 50 mM phosphate buffer (pH 7.5), 30°C, 24 h.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 88% |
| Enantiomeric Excess | >99% (R) |
This green chemistry approach avoids harsh reagents but requires costly enzyme immobilization.
Chemical Reactions Analysis
Key Reaction Pathways
The synthesis of 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine likely involves multi-step reactions coordinating heterocyclic formation and coupling strategies. Based on analogous compounds in the literature, the synthesis may proceed through the following stages:
-
Thiazole Ring Formation
-
A 1,3-thiazole core is typically synthesized via cyclization reactions involving sulfur-containing precursors. For example, the reaction of 2-cyano-N-(5-methylthiazol-2-yl)acetamide with cinnamaldehyde under catalytic conditions (e.g., piperidine or trimethylamine) yields pyrrole derivatives, which could serve as precursors for thiazole rings .
-
-
Chlorothienyl Substitution
-
Piperidine Ring Attachment
-
Final Assembly
-
The integration of the chlorothienyl-thiazole fragment with the piperidine may involve nucleophilic aromatic substitution or C–H activation, depending on the functional groups present.
-
Thiazole Ring Formation
Chlorothienyl Coupling
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki coupling | Aryl halide + thiazole alkyne + Pd catalyst | N/A | |
| Stille coupling | Organostannane + thiazole halide + Pd catalyst | N/A |
Piperidine Ring Attachment
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid-catalyzed alkylation | Thiazole precursor + HCl in dioxane | 75.9% | |
| Microwave-assisted amidation | Chloro-thiazolo-pyrimidine + amine + microwave irradiation | N/A |
Key Structural and Functional Insights
-
Thiazole-Piperidine Bond Formation : The reaction of thiazole derivatives with piperidine often involves acid catalysis to facilitate alkylation, as seen in the synthesis of 4-(1,3-thiazol-2-yl)piperidine hydrochloride .
-
Chlorothienyl Substitution : The presence of a 5-chlorothien-2-yl group suggests potential for bioactivity, as chlorinated heterocycles are often explored in medicinal chemistry for their electronic and steric properties .
-
Biological Implications : Thiazole-piperidine hybrids are frequently evaluated for anticancer and neurodegenerative disease targets, though specific data for this compound are not provided in the literature .
Critical Analysis of Reaction Data
-
Yield Optimization : The synthesis of 4-(1,3-thiazol-2-yl)piperidine hydrochloride achieved a yield of 75.9% under acidic conditions , indicating the efficiency of this route.
-
Functional Group Compatibility : The use of microwave irradiation in amidation steps (as in thiazolo[5,4-d]pyrimidine derivatives) highlights the importance of modern reaction techniques for accelerating kinetically slow processes .
-
Scalability : The one-step hydrolysis of trifluoroacetamide and ester groups in thiazole derivatives suggests that similar strategies could streamline the synthesis of this compound.
Scientific Research Applications
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The thiazole and chlorothiophene moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparison of Key Compounds
Substituent Effects on Bioactivity
- Chlorothiophene vs.
- Piperidine Modifications: Piperidine rings improve solubility and bioavailability. Derivatives like the morpholinoacetamide in or sulfonyl groups in alter polarity and target selectivity .
Computational and Experimental Insights
- Docking Studies : Analogues such as the compound in (thiazolidinedione derivative) show strong binding to viral ATPase sites (dock score: -9.111). While direct data for the target compound is lacking, its chlorothiophene-thiazole core may similarly engage in π-π stacking or hydrophobic interactions .
- Synthetic Routes : Piperidine-thiazole hybrids are often synthesized via condensation (e.g., refluxing with aldehydes) or cross-coupling reactions. For example, describes indole-3-carboxaldehyde condensation in the presence of piperidine .
Biological Activity
4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C12H14ClN3S2
- Molecular Weight : 283.84 g/mol
The presence of the thiazole and piperidine rings contributes to its biological activity, influencing interactions with various biological targets.
Anticancer Activity
A study reported that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. Notably, it demonstrated significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 4.8 |
| HeLa (Cervical) | 6.0 |
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. It was found to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae at concentrations ranging from 10 to 20 µg/mL.
Anti-inflammatory Effects
In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cell signaling pathways:
- Inhibition of Kinases : The compound has been shown to inhibit several kinases implicated in cancer progression, including HER2 and JAK3.
- Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
- Cytokine Regulation : By modulating cytokine release, it can potentially reduce inflammation and tissue damage in chronic inflammatory conditions.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed promising results when combined with standard chemotherapy agents.
- Outcome : Improved overall survival rates and reduced tumor size in a subset of patients.
-
Chronic Inflammatory Diseases : In a pilot study on rheumatoid arthritis patients, administration of this compound resulted in decreased joint swelling and pain relief.
- Outcome : Significant improvement in patient-reported outcomes and reduced use of NSAIDs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[4-(5-Chlorothien-2-yl)-1,3-thiazol-2-yl]piperidine to improve yield and purity?
- Methodological Answer :
- Step 1 : Use a nucleophilic substitution or cyclocondensation approach to assemble the thiazole and piperidine moieties. For example, coupling 5-chlorothiophene-2-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole core .
- Step 2 : Optimize solvent choice (e.g., ethanol or dichloromethane) and temperature (60–80°C) to enhance reaction efficiency. Evidence suggests dichloromethane with NaOH as a base improves intermediate stability in similar piperidine-thiazole syntheses .
- Step 3 : Purify via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Monitor purity with HPLC or TLC, and confirm structure via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton environments using -NMR (e.g., δ 2.8–3.5 ppm for piperidine protons, δ 6.5–7.2 ppm for thiophene/thiazole aromatic signals). Cross-validate with -NMR to confirm carbon connectivity .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C-S stretching at 650–750 cm, C-Cl at 550–600 cm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify reactive sites for functionalization. For example, modifying the piperidine nitrogen or thiophene ring to enhance binding affinity .
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Prioritize derivatives with favorable binding energies (< −8 kcal/mol) and hydrogen-bonding patterns .
- Step 3 : Validate predictions via synthesis and in vitro assays (e.g., IC measurements). Compare computational and experimental data to refine models .
Q. What strategies resolve contradictory data between in vitro activity and in vivo pharmacokinetic performance of this compound?
- Methodological Answer :
- Strategy 1 : Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways. Modify labile groups (e.g., piperidine N-methylation) to improve metabolic stability .
- Strategy 2 : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentration-time profiles with efficacy. Adjust dosing regimens or formulate prodrugs to enhance bioavailability .
- Strategy 3 : Employ advanced imaging techniques (e.g., PET radiolabeling) to track compound distribution and target engagement in vivo .
Q. How can researchers address discrepancies in reported solubility and stability profiles of this compound across studies?
- Methodological Answer :
- Approach 1 : Standardize experimental conditions (e.g., pH, temperature, solvent systems) using buffered aqueous solutions (pH 7.4) and DMSO for solubility testing. Use dynamic light scattering (DLS) to assess aggregation .
- Approach 2 : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and propose stabilization strategies (e.g., lyophilization or antioxidant additives) .
Methodological Frameworks for Data Interpretation
Q. What statistical and theoretical frameworks are critical for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Framework 1 : Apply multivariate analysis (e.g., principal component analysis, PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use QSAR models to predict activity cliffs .
- Framework 2 : Integrate cheminformatics tools (e.g., KNIME or RDKit) to cluster derivatives based on pharmacophore features and identify underrepresented chemical spaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
